3-[(4-fluorobenzyl)oxy]-N'-[(E)-phenylmethylidene]-2-thiophenecarbohydrazide
Overview
Description
This compound is a chemical with the molecular formula C19H14F2N2O2S . It is a derivative of thiophenecarbohydrazide . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a hydrazide group, and two phenyl rings, one of which is substituted with a fluorine atom . The presence of these functional groups can influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis
The compound has a molecular weight of 372.388 Da . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available literature.Scientific Research Applications
Affinity Towards Adenosine Receptors
Research on similar compounds, such as derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, has shown that variations in substituents, like the presence of a fluorobenzyl group, can significantly impact biological activity, particularly affinity and selectivity for adenosine receptor subtypes. This suggests that compounds with specific structural features may be useful in developing therapeutic agents targeting these receptors, potentially for conditions related to neurological functions and disorders (Betti et al., 1999).
Antimicrobial and Antioxidant Activities
Another area of application for structurally similar compounds includes antimicrobial and antioxidant activities. For instance, benzimidazole derivatives containing various functional groups, including a fluorobenzyl moiety, have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Such studies indicate that these compounds have potential applications in treating diabetes, infections, and oxidative stress-related conditions (Menteşe et al., 2015).
Antituberculosis Activity
The modification of hydrazide derivatives to include fluorobenzyl groups has been explored for antituberculosis activity. Research into these compounds has identified significant inhibitory activity against strains of Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).
Supramolecular Architecture and Hydrogen Bonding
Studies on novel hydrazone derivatives, including those with fluorobenzylidene groups, have shown that these compounds form persistent supramolecular architectures due to intra- and intermolecular hydrogen bonding. This property is crucial for the development of materials with specific molecular recognition and self-assembly capabilities, which could have applications in nanotechnology and materials science (Khalid et al., 2021).
Crystal Structure and Non-covalent Interactions
The crystal structure analysis of compounds structurally related to the specified compound reveals detailed insight into the non-covalent interactions that govern the stability and properties of these molecules. Such studies are essential for understanding the molecular basis of the compound's reactivity and interactions, which could inform their use in crystal engineering, drug design, and molecular recognition applications (Quoc et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c20-16-8-6-15(7-9-16)13-24-17-10-11-25-18(17)19(23)22-21-12-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYKHKNJXGGTBA-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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